5-Methylheptan-1-amine

Description

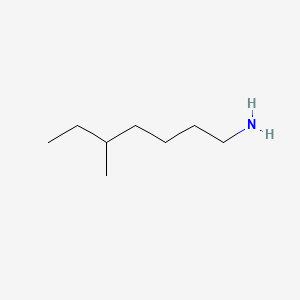

5-Methylheptan-1-amine is a branched primary amine with a seven-carbon alkyl chain and a methyl substituent at the fifth carbon. Primary amines of this type are typically synthesized via alkylation of ammonia or reductive amination and serve as intermediates in pharmaceuticals, agrochemicals, and materials science. The branching at the fifth carbon likely influences its physical properties (e.g., boiling point, solubility) and reactivity compared to linear or differently substituted analogs .

Properties

Molecular Formula |

C8H19N |

|---|---|

Molecular Weight |

129.24 g/mol |

IUPAC Name |

5-methylheptan-1-amine |

InChI |

InChI=1S/C8H19N/c1-3-8(2)6-4-5-7-9/h8H,3-7,9H2,1-2H3 |

InChI Key |

NBWWCIQUCAHONY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylheptan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with 5-methylheptan-1-ol. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the reductive amination of 5-methylheptan-1-one. This process involves the reaction of the ketone with ammonia in the presence of a reducing agent like sodium borohydride or hydrogen gas with a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions

5-Methylheptan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitro compounds or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitro compounds or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

5-Methylheptan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methylheptan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Key Observations :

- Branching vs. In contrast, 5-methylhex-4-en-1-amine’s double bond () introduces rigidity and reactivity toward electrophilic addition .

- Substituent Effects : The propoxy group in 2-methyl-5-propoxypentan-1-amine () enhances hydrophilicity, while the chloro substituent in 5-chloropentan-1-amine () increases polarity and reactivity in nucleophilic substitutions .

Physical and Chemical Properties

Notes:

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Methylheptan-1-amine to achieve high yield and purity?

- Methodological Approach : The synthesis of this compound can be optimized using reductive amination, a common method for primary amines. Critical factors include:

- Substrate ratio : Balancing the aldehyde/ketone and amine precursors to minimize side reactions.

- Catalyst selection : Sodium cyanoborohydride (NaBH3CN) or palladium-based catalysts for selective reduction .

- Solvent and temperature : Polar aprotic solvents (e.g., THF) at controlled temperatures (40–60°C) enhance reaction efficiency .

- Purification : Column chromatography or distillation to isolate the compound from byproducts like unreacted starting materials .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Approach :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the backbone structure (e.g., methyl group at C5, heptane chain) and amine proton environment .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification and fragmentation pattern analysis .

- HPLC/GC : Purity assessment using reverse-phase HPLC with UV detection or GC with flame ionization detection .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Methodological Approach :

- In vitro assays : Screen for receptor binding (e.g., GPCRs) or enzyme inhibition using fluorescence-based assays .

- Cytotoxicity testing : MTT assays on cell lines to evaluate preliminary toxicity thresholds .

- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) to predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound across studies?

- Methodological Approach :

- Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, concentrations) to identify variables affecting outcomes .

- Dose-response curves : Validate activity thresholds using sigmoidal modeling to distinguish between true activity and assay noise .

- Structural analogs : Compare results with derivatives (e.g., N-benzyl or thiophene-substituted analogs) to isolate structure-activity relationships .

Q. What strategies are effective for enantiomeric resolution of this compound?

- Methodological Approach :

- Chiral chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .

- Derivatization : Convert amines to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid chloride) for NMR or crystallographic analysis .

- Enzymatic resolution : Lipase-catalyzed kinetic resolution to isolate enantiomers .

Q. How can computational modeling guide the design of this compound derivatives with enhanced properties?

- Methodological Approach :

- Docking simulations : Predict binding affinities to target proteins (e.g., serotonin receptors) using software like AutoDock Vina .

- QSAR modeling : Correlate structural descriptors (e.g., Hammett constants, steric parameters) with biological activity to prioritize synthetic targets .

- Molecular dynamics (MD) : Simulate membrane permeability or stability in physiological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.